molecular formula C14H17N3O3 B4848939 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinone

2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinone

Cat. No. B4848939
M. Wt: 275.30 g/mol
InChI Key: MBOGRQMXZKYNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinone, also known as DMPEA-Pyrimidinone, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of phenethylamine, a class of compounds that have been shown to have various psychoactive effects. DMPEA-Pyrimidinone has been found to have promising properties as a potential treatment for various neurological disorders, including Parkinson's disease, depression, and anxiety.

Mechanism of Action

The exact mechanism of action of 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone is not fully understood. However, it has been suggested that 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone acts by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation of neurotransmitter levels may be responsible for the neuroprotective, anxiolytic, and antidepressant effects of 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone.
Biochemical and Physiological Effects:
2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone has been found to have various biochemical and physiological effects. In vitro studies have shown that 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone can protect neuronal cells from oxidative stress-induced damage. 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone has also been found to increase the levels of various neurotrophic factors, which are essential for the growth and survival of neurons. In vivo studies have shown that 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone can improve motor function in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone has also been shown to have low toxicity, which makes it a safe compound to work with. However, one limitation of 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone. One direction is to further investigate its mechanism of action, which will help to design more targeted experiments to study its effects. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone in animal models, which will help to determine its optimal dosage and administration route. Additionally, it will be interesting to investigate the potential of 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone as a treatment for other neurological disorders, such as Alzheimer's disease and multiple sclerosis.

Scientific Research Applications

2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone has been extensively studied for its potential therapeutic applications. In vitro studies have shown that 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone has a potent neuroprotective effect, which makes it a promising candidate for the treatment of neurodegenerative disorders such as Parkinson's disease. 2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4(3H)-pyrimidinonedinone has also been found to have anxiolytic and antidepressant effects, which makes it a potential treatment for anxiety and depression.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethylamino]-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-19-11-4-3-10(9-12(11)20-2)5-7-15-14-16-8-6-13(18)17-14/h3-4,6,8-9H,5,7H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOGRQMXZKYNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=CC(=O)N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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